3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Description
The compound “3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a type of pyrazolo[1,5-a]pyrimidine derivative . These compounds have been studied for their potential as inhibitors of tropomyosin receptor kinase A (TrKA), which plays a role in cancer cell proliferation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a starting compound with diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines . These compounds then react with aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .Molecular Structure Analysis
The molecular structure of these compounds is established using spectroscopic techniques . The structure of the compound fits tightly into the active site of the TrKA kinase crystal structure .Chemical Reactions Analysis
Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using in silico ADMET studies and drug-likeness studies . These studies help in predicting the structure requirement for the observed antitumor activity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-2-13-15(10-3-5-11(18)6-4-10)16-20-9-12-14(22(16)21-13)7-8-19-17(12)23/h3-9H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWCWGRZSPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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